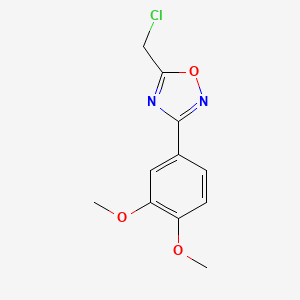

5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-(chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O3/c1-15-8-4-3-7(5-9(8)16-2)11-13-10(6-12)17-14-11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROALHWGUKNCJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)CCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368873 | |

| Record name | 5-(chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91066-47-6 | |

| Record name | 5-(chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of the heterocyclic compound, 5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole. This molecule holds significant interest for researchers in medicinal chemistry and drug development due to the established bioisosteric relationship of the 1,2,4-oxadiazole ring with amide and ester functionalities, offering potential improvements in metabolic stability and pharmacokinetic profiles.[1][2] This document details a robust two-step synthetic pathway, commencing with the preparation of the key intermediate, (E)-3,4-dimethoxybenzaldehyde oxime. The subsequent acylation and intramolecular cyclodehydration to yield the target oxadiazole are meticulously described, supported by mechanistic insights. A comprehensive characterization of the final compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is presented to ensure scientific integrity and provide a reliable reference for researchers in the field.

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole moiety is a prominent five-membered heterocycle that has garnered substantial attention in contemporary drug discovery.[1] Its utility stems from its role as a bioisostere for amide and ester groups, a strategy employed to enhance the physicochemical and pharmacokinetic properties of drug candidates.[3] By replacing metabolically labile ester or amide linkages, the 1,2,4-oxadiazole ring can impart improved stability against enzymatic degradation, leading to enhanced bioavailability and duration of action.

The subject of this guide, this compound, incorporates two key structural features: the versatile 1,2,4-oxadiazole core and a reactive chloromethyl group. This chloromethyl functionality serves as a valuable synthetic handle, allowing for further molecular elaboration through nucleophilic substitution reactions. This opens avenues for the creation of diverse compound libraries for structure-activity relationship (SAR) studies. The 3,4-dimethoxyphenyl substituent is a common motif in many biologically active compounds, and its incorporation into this scaffold presents opportunities for exploring new chemical space.

This guide is structured to provide a logical and experimentally sound workflow for the synthesis and characterization of this promising molecule, empowering researchers to confidently replicate and build upon these findings.

Synthetic Strategy and Mechanistic Considerations

The synthesis of this compound is most effectively achieved through a two-step sequence. This approach is predicated on the well-established reaction between an amidoxime and an acylating agent, followed by a cyclodehydration reaction.

The overall synthetic transformation is depicted below:

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of (E)-3,4-Dimethoxybenzaldehyde Oxime

The initial step involves the formation of the crucial amidoxime intermediate from 3,4-dimethoxybenzaldehyde. This is a classic condensation reaction with hydroxylamine hydrochloride in the presence of a base.

Mechanism: The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde. Subsequent dehydration, facilitated by the basic conditions, leads to the formation of the C=N double bond of the oxime.

Step 2: Synthesis of this compound

This step involves the reaction of the synthesized oxime with chloroacetyl chloride, followed by thermal cyclization.

Mechanism: The hydroxyl group of the oxime acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride to form an O-acylated intermediate. This is typically performed in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the HCl byproduct.[4] The subsequent intramolecular cyclodehydration is promoted by heating (reflux), leading to the formation of the stable 1,2,4-oxadiazole ring with the elimination of a water molecule.

Experimental Protocols

Safety Precautions: Chloroacetyl chloride is a corrosive and lachrymatory substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, and a lab coat) must be worn.

Materials and Instrumentation

| Material/Instrument | Supplier/Model |

| 3,4-Dimethoxybenzaldehyde | Commercially available, ≥98% purity |

| Hydroxylamine hydrochloride | Commercially available, ≥99% purity |

| Sodium hydroxide | Commercially available, ACS reagent grade |

| Chloroacetyl chloride | Commercially available, ≥98% purity |

| Triethylamine | Commercially available, distilled before use |

| Solvents (Ethanol, Dichloromethane, Toluene) | Anhydrous grade |

| NMR Spectrometer | 400 MHz |

| FT-IR Spectrometer | Equipped with ATR |

| Mass Spectrometer | ESI or EI source |

Protocol 1: Synthesis of (E)-3,4-Dimethoxybenzaldehyde Oxime

-

To a solution of 3,4-dimethoxybenzaldehyde (0.95 g, 5 mmol) in 25 mL of ethanol in a round-bottom flask, add hydroxylamine hydrochloride (0.42 g, 6 mmol).[5]

-

To this mixture, add an aqueous solution of sodium hydroxide (0.24 g, 6 mmol).[5]

-

Heat the reaction mixture under reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

After completion, concentrate the reaction mixture under reduced pressure.

-

Add water to the residue to precipitate the product.

-

Collect the white precipitate by filtration, wash with cold water, and dry under vacuum to yield (E)-3,4-dimethoxybenzaldehyde oxime.[5]

Protocol 2: Synthesis of this compound

-

In a round-bottom flask, dissolve (E)-3,4-dimethoxybenzaldehyde oxime (1 equivalent) in anhydrous dichloromethane.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the formation of the O-acylated intermediate by TLC.

-

Once the formation of the intermediate is complete, remove the dichloromethane under reduced pressure.

-

To the residue, add toluene and heat the mixture to reflux for 12 hours to effect cyclization.[4]

-

After cooling to room temperature, wash the toluene solution with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization of this compound

The structural elucidation and confirmation of the synthesized compound are achieved through a combination of spectroscopic techniques. The expected data, based on the analysis of structurally similar compounds, are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

The aromatic protons of the 3,4-dimethoxyphenyl ring are expected to appear as a set of multiplets in the range of δ 7.0-7.8 ppm.

-

The two methoxy groups (-OCH₃) should present as sharp singlets at approximately δ 3.9-4.0 ppm.

-

The chloromethyl protons (-CH₂Cl) are anticipated to be a singlet at around δ 4.8-5.0 ppm.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

The carbon atoms of the 1,2,4-oxadiazole ring are expected to resonate at approximately δ 168-178 ppm.

-

The aromatic carbons will appear in the region of δ 110-155 ppm.

-

The methoxy carbons (-OCH₃) should be observed around δ 56 ppm.

-

The chloromethyl carbon (-CH₂Cl) is expected to be in the range of δ 35-45 ppm.

-

Table of Predicted Spectroscopic Data:

| Feature | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Aromatic Protons | 7.0 - 7.8 (m) | 110 - 155 |

| Methoxy Protons (-OCH₃) | ~3.9 - 4.0 (s, 6H) | ~56 |

| Chloromethyl Protons (-CH₂Cl) | ~4.8 - 5.0 (s, 2H) | ~35 - 45 |

| Oxadiazole Carbons | - | ~168 - 178 |

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule.

-

Characteristic IR Absorption Bands (cm⁻¹):

-

~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.

-

~2950-2850 cm⁻¹: C-H stretching of the methoxy and chloromethyl groups.

-

~1600-1580 cm⁻¹: C=N stretching of the oxadiazole ring.

-

~1500-1400 cm⁻¹: C=C stretching of the aromatic ring.

-

~1250-1000 cm⁻¹: C-O stretching of the ether and oxadiazole ring.

-

~800-700 cm⁻¹: C-Cl stretching of the chloromethyl group.

-

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the synthesized compound.

-

Expected Molecular Ion Peak (M⁺):

-

For C₁₁H₁₁ClN₂O₃, the expected monoisotopic mass is approximately 254.0458 g/mol . The mass spectrum should show a characteristic isotopic pattern for a chlorine-containing compound (M⁺ and M+2 peaks in an approximate 3:1 ratio).

-

Conclusion

This technical guide has detailed a reliable and well-precedented synthetic route for the preparation of this compound. The provided step-by-step protocols, grounded in established chemical principles, offer a clear pathway for researchers to synthesize this valuable heterocyclic compound. The comprehensive characterization data, including predicted NMR, IR, and MS values, serve as a robust reference for structural verification and quality control.

The strategic incorporation of the 1,2,4-oxadiazole scaffold and a synthetically versatile chloromethyl group makes this compound an attractive building block for the development of novel therapeutic agents. It is our anticipation that this guide will facilitate further research and innovation in the field of medicinal chemistry.

References

-

Camci, E., & Karali, N. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ResearchGate. Retrieved from [Link]

-

(2011). (E)-3,5-Dimethoxybenzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1139. [Link]

- Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.

- Baykov, S., et al. (2017). The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters. Tetrahedron Letters, 58(15), 1479-1482.

-

(2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8349. [Link]

-

Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences, 24(6), 5406. [Link]

- Pace, A., et al. (2014). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 18(3), 376-392.

- Zhang, X., et al. (2011). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds.

- Fokin, A. A., & Golichenko, A. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 526-534.

-

Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PubMed. Retrieved from [Link]

- Li, J-T., et al. (2005). An Efficient Procedure for Synthesis of Oximes by Grinding. E-Journal of Chemistry, 2(3), 183-187.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 5. (E)-3,5-Dimethoxybenzaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole. This document is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of novel oxadiazole derivatives in the field of drug discovery and development. The information presented herein is a synthesis of established spectroscopic principles and data from closely related analogues, providing a robust framework for the structural elucidation of this specific molecule.

The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, valued for its bioisosteric properties and broad range of biological activities. Accurate and thorough characterization of novel derivatives is paramount for establishing structure-activity relationships and advancing lead optimization. This guide will delve into the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to this compound.

Molecular Structure and Key Features

The foundational step in spectroscopic analysis is a thorough understanding of the molecule's structure. Below is a diagrammatic representation of this compound, highlighting the key functional groups that will be interrogated by various spectroscopic methods.

Figure 1: Chemical structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For the title compound, high-resolution mass spectrometry (HRMS) is the preferred method to confirm its identity with high accuracy.

Expected Data:

The chemical formula for this compound is C₁₁H₁₁ClN₂O₃, with a monoisotopic molecular weight of approximately 254.0458 g/mol .

| Parameter | Value |

| Molecular Formula | C₁₁H₁₁ClN₂O₃ |

| Molecular Weight | 254.67 g/mol |

| Monoisotopic Mass | 254.0458 u |

| Exact Mass (M+H)⁺ | 255.0531 u |

Interpretation and Fragmentation:

Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to exhibit a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature, with two peaks separated by 2 Da (M⁺ and M+2⁺).

The fragmentation pattern of 1,2,4-oxadiazoles is well-documented and typically involves cleavage of the heterocyclic ring.[1] Expected fragmentation pathways for this specific molecule would include:

-

Loss of the chloromethyl group: A significant fragment corresponding to the loss of ·CH₂Cl.

-

Cleavage of the oxadiazole ring: This can lead to fragments representing the 3,4-dimethoxyphenyl nitrile oxide and chloroacetonitrile cations.

-

Loss of methoxy groups: Sequential loss of methyl radicals (·CH₃) or formaldehyde (CH₂O) from the dimethoxyphenyl moiety.

Figure 2: Predicted major fragmentation pathways for this compound in Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum in a suitable solvent (e.g., CDCl₃ or DMSO-d₆) would exhibit the following key signals:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H (H-5') | ~ 7.5 - 7.7 | d | 1H |

| Aromatic-H (H-2') | ~ 7.4 - 7.6 | s | 1H |

| Aromatic-H (H-6') | ~ 6.9 - 7.1 | d | 1H |

| Chloromethyl (-CH₂Cl) | ~ 4.8 - 5.0 | s | 2H |

| Methoxy (-OCH₃) | ~ 3.9 - 4.0 | s | 6H |

Causality Behind Predicted Shifts:

-

Aromatic Protons: The protons on the dimethoxyphenyl ring will appear in the aromatic region. Their specific chemical shifts and coupling patterns are influenced by the electron-donating methoxy groups and the connection to the oxadiazole ring.

-

Chloromethyl Protons: The methylene protons adjacent to the chlorine atom and the oxadiazole ring are expected to be significantly deshielded, hence their downfield chemical shift. The singlet multiplicity is due to the absence of adjacent protons.

-

Methoxy Protons: The two methoxy groups are expected to be chemically equivalent or very similar, resulting in a single, sharp singlet integrating to six protons.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum will provide information on all the unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=N (Oxadiazole) | ~ 165 - 175 |

| C-Cl (Oxadiazole) | ~ 160 - 170 |

| Aromatic C (quaternary) | ~ 150 - 155 (C-O), ~120-125 (C-oxadiazole) |

| Aromatic CH | ~ 110 - 120 |

| Methoxy (-OCH₃) | ~ 55 - 60 |

| Chloromethyl (-CH₂Cl) | ~ 35 - 45 |

Rationale for Chemical Shift Ranges:

-

Oxadiazole Carbons: The carbons within the heterocyclic ring are in a highly deshielded environment due to the electronegativity of the nitrogen and oxygen atoms.

-

Aromatic Carbons: The carbons attached to the oxygen atoms of the methoxy groups will be the most downfield among the aromatic signals.

-

Aliphatic Carbons: The chloromethyl carbon is deshielded by the adjacent chlorine atom, while the methoxy carbons appear in their typical upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[2] The IR spectrum of this compound is expected to show characteristic absorption bands.

Expected Vibrational Frequencies:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic, CH₂ & CH₃) | 2850 - 3000 | Medium |

| C=N stretch (oxadiazole) | 1600 - 1650 | Medium-Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium-Strong |

| C-O stretch (aryl ether) | 1200 - 1300 (asymmetric), 1000-1100 (symmetric) | Strong |

| N-O stretch (oxadiazole) | 900 - 1000 | Medium |

| C-Cl stretch | 600 - 800 | Medium-Strong |

Interpretation of Key Bands:

-

The presence of the oxadiazole ring will be confirmed by the characteristic C=N and N-O stretching vibrations.

-

The strong C-O stretching bands are indicative of the two methoxy groups on the aromatic ring.

-

The C-Cl stretch in the fingerprint region provides evidence for the chloromethyl substituent.

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality and reliable spectroscopic data, the following standardized protocols are recommended.

Sample Preparation

-

NMR: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and the absence of interfering solvent signals in the regions of interest.

-

IR: For solid samples, the KBr pellet method is recommended. A small amount of the sample is finely ground with dry potassium bromide and pressed into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and depositing it onto a salt plate (e.g., NaCl or KBr).

-

MS: For ESI-MS, prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation. For EI-MS, a solid probe can be used to introduce the sample directly into the ion source.

Instrumentation and Data Acquisition

Figure 3: A generalized workflow for the spectroscopic characterization of a novel compound.

-

NMR Spectroscopy: Data should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H. Standard acquisition parameters for ¹H and ¹³C NMR should be employed. For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

-

IR Spectroscopy: A Fourier Transform Infrared (FTIR) spectrometer should be used. Spectra are typically recorded over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

-

Mass Spectrometry: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) is crucial for accurate mass determination.

Conclusion

The spectroscopic data presented in this guide, while based on predictions and analogies to similar structures, provides a robust framework for the characterization of this compound. The combination of mass spectrometry, NMR, and IR spectroscopy offers a powerful and complementary set of tools for the unambiguous confirmation of the molecular structure. Adherence to the outlined experimental protocols will ensure the generation of high-quality data, which is fundamental for the progression of this compound in any research and development pipeline.

References

-

Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346. [Link]

-

JournalsPub. Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 139031835, 5-(chloromethyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole. [Link]

Sources

Physicochemical properties of 5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole.

An In-Depth Technical Guide to the Physicochemical Properties of 5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Foreword: The Strategic Importance of Physicochemical Profiling

In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable therapeutic agent is governed by a complex interplay of biological activity and physicochemical properties. The 1,2,4-oxadiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for esters and amides.[1][2] Compounds built around this heterocyclic core exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3]

This guide focuses on a specific, functionalized derivative: This compound . The introduction of a reactive chloromethyl group at the 5-position and a 3,4-dimethoxyphenyl moiety at the 3-position creates a molecule with significant potential for covalent modification and targeted biological interactions. However, this potential can only be realized through a profound understanding of its fundamental physicochemical characteristics.

This document serves as a technical resource for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple data sheet to explain the causality behind experimental choices and the critical implications of each property for preclinical development. The protocols described herein are designed as self-validating systems, ensuring data integrity and reproducibility, which are the cornerstones of regulatory submission and successful drug development.[4][5]

Molecular Identity and Structural Attributes

The foundational step in characterizing any chemical entity is to establish its precise molecular identity.

Core Structural Data

The fundamental properties of the title compound are summarized below. These data serve as the basis for all subsequent analytical and predictive work.

| Property | Value | Source |

| Compound Name | This compound | - |

| Molecular Formula | C₁₁H₁₁ClN₂O₃ | |

| Molecular Weight | 254.67 g/mol | |

| InChI Key | PROALHWGUKNCJY-UHFFFAOYSA-N |

Plausible Synthetic Pathway

While numerous methods exist for the synthesis of 1,2,4-oxadiazoles, a common and efficient route involves the condensation and cyclization of an amidoxime with an acyl chloride.[1][6] The chloromethyl group is typically introduced via chloroacetyl chloride. This pathway is favored for its reliability and scalability.

Caption: General synthetic workflow for the target compound.

Critical Physicochemical Properties for Drug Development

The developability of a compound is critically dependent on properties such as solubility, melting point, lipophilicity, and stability. These are not merely data points but predictors of in vivo behavior, formulation challenges, and shelf-life.

Aqueous Solubility

Causality & Significance: Solubility is the gatekeeper to bioavailability. A compound must dissolve in the gastrointestinal fluid to be absorbed into systemic circulation. Poor aqueous solubility is a leading cause of failure in preclinical and clinical development.[7][8] The title compound, with its largely nonpolar dimethoxyphenyl ring system, is anticipated to have low intrinsic aqueous solubility. Understanding its solubility profile across different pH values is essential, as even minor ionizable properties can be exploited in formulation.

This method remains the gold standard for determining thermodynamic solubility due to its directness and reliability.[8][9]

-

Preparation: Add an excess amount of the finely powdered compound to a series of vials containing different aqueous media (e.g., purified water, pH 1.2 buffer, pH 6.8 buffer, pH 7.4 buffer). The excess solid is critical to ensure saturation is reached.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is achieved.[8]

-

Sample Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant. It is imperative to separate the saturated solution from the solid phase without disturbing the equilibrium. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility in mg/mL or µM based on the measured concentration and the dilution factor.

Caption: Workflow for Shake-Flask solubility determination.

Melting Point (M.P.)

Causality & Significance: The melting point is a fundamental thermal property that serves as a robust indicator of purity and identity for a crystalline solid.[10] A sharp, well-defined melting range (typically < 2°C) is characteristic of a pure compound, while impurities will cause a depression and broadening of the melting range.[11] This parameter is also critical for many formulation processes, such as hot-melt extrusion.

This technique is a simple, rapid, and cost-effective method for assessing purity.[10]

-

Sample Preparation: The sample must be completely dry and in the form of a fine powder to ensure uniform heat transfer.[10] If necessary, gently grind the crystalline sample in a mortar.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end to a height of 2-3 mm.[12]

-

Measurement (Initial/Rapid Run): Place the loaded capillary into the heating block of a melting point apparatus. Heat at a rapid rate (e.g., 10-20°C/min) to determine an approximate melting range.[13]

-

Measurement (Accurate Run): Allow the apparatus to cool to at least 20°C below the approximate melting point.[12] Using a fresh sample, heat at a slow, controlled rate (1-2°C/min) as the temperature approaches the expected melting point.

-

Data Recording: Record two temperatures: T₁, the temperature at which the first droplet of liquid appears, and T₂, the temperature at which the last solid crystal melts. The melting point is reported as the range T₁ - T₂.

Caption: Workflow for accurate melting point determination.

Chemical Stability

Causality & Significance: Chemical stability dictates the shelf-life, storage conditions, and degradation pathways of a drug substance.[14][15] Stability testing is a non-negotiable regulatory requirement to ensure that a drug product maintains its identity, strength, quality, and purity throughout its lifecycle.[4][5] The chloromethyl group on the title compound is a chemically reactive site, potentially susceptible to nucleophilic attack (e.g., hydrolysis), making stability assessment particularly crucial.

Forced degradation studies are designed to intentionally degrade the sample under more extreme conditions than those used for accelerated stability testing.[16] This helps to identify likely degradation products and establish stability-indicating analytical methods.

-

Stress Conditions: Prepare solutions of the compound in various media and expose them to a range of stress conditions in parallel:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.

-

Oxidation: 3-30% H₂O₂ at room temperature.

-

Thermal Stress: Expose solid powder and solution to high heat (e.g., 80°C).

-

Photostability: Expose solid and solution to light according to ICH Q1B guidelines.

-

-

Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Quenching: Neutralize the acidic and basic samples before analysis to halt the degradation reaction.

-

Analysis: Analyze all samples using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector and mass spectrometry (LC-MS) to separate, identify, and quantify the parent compound and any degradation products.

-

Mass Balance: Evaluate the results to ensure mass balance is conserved (i.e., the decrease in the parent compound is accounted for by the increase in degradation products).

Caption: Workflow for a forced degradation study.

Spectroscopic and Analytical Characterization

Confirmation of the molecular structure and assessment of purity rely on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.[17][18]

| Technique | Expected Observations | Rationale |

| ¹H NMR | ∙ Aromatic protons (3H) in the 6.8-7.8 ppm range.∙ Methoxy protons (6H) as two singlets around 3.9-4.1 ppm.∙ Chloromethyl protons (2H) as a singlet around 4.5-5.0 ppm. | Provides information on the number and connectivity of hydrogen atoms in the molecule. The downfield shift of the CH₂Cl protons is due to the electronegativity of the chlorine atom.[17][19] |

| ¹³C NMR | ∙ Aromatic and oxadiazole carbons in the 110-170 ppm range.∙ Methoxy carbons around 56 ppm.∙ Chloromethyl carbon around 40-45 ppm. | Maps the carbon framework of the molecule. The specific chemical shifts of the oxadiazole carbons are characteristic of the ring system.[17][18] |

| IR Spectroscopy | ∙ C=N stretching vibration around 1600-1650 cm⁻¹.∙ C-O-C (ether and oxadiazole) stretching bands in the 1050-1250 cm⁻¹ range.∙ C-Cl stretching vibration around 600-800 cm⁻¹. | Identifies the key functional groups present in the molecule based on their characteristic vibrational frequencies.[17] |

| Mass Spectrometry | ∙ A molecular ion peak (M⁺) corresponding to the molecular weight (254.67).∙ A characteristic isotopic pattern for the (M+2)⁺ peak, approximately one-third the intensity of the M⁺ peak. | Confirms the molecular weight and elemental composition. The isotopic pattern is a definitive indicator of the presence of a single chlorine atom.[20] |

Conclusion and Forward Outlook

This guide provides a comprehensive framework for the physicochemical characterization of This compound . The outlined properties—solubility, melting point, and chemical stability—are not merely academic data points; they are critical determinants of the compound's potential trajectory through the drug development pipeline. The experimental protocols have been detailed to ensure the generation of high-quality, reproducible data, which is essential for informed decision-making and regulatory compliance.

The structural features of this molecule—a stable oxadiazole core, a biologically relevant dimethoxyphenyl substituent, and a reactive chloromethyl "warhead"—make it an intriguing candidate for further investigation, particularly in the context of targeted covalent inhibitors. A thorough understanding of its physicochemical foundation is the indispensable first step in unlocking its therapeutic potential.

References

-

Arif, R., & Sahu, N. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. Retrieved from [Link]

-

Synergy Bioscience. (2023, February 16). Stability Testing of Pharmaceuticals: Why is it important? Retrieved from [Link]

- (n.d.). DETERMINATION OF MELTING POINTS.

-

TCA Lab / Alfa Chemistry. (n.d.). Stability Testing of Pharmaceutical Products. Retrieved from [Link]

-

(n.d.). Melting point determination. Retrieved from [Link]

-

(2012, March 17). Stability testing of pharmaceutical products. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

Wikipedia. (n.d.). Stability testing (pharmaceutical). Retrieved from [Link]

- (n.d.). Melting Point.

-

Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

-

Nichols, L. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved from [Link]

-

(n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Husain, A., et al. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health. Retrieved from [Link]

-

Perlovich, G. L., & Volkova, T. V. (2022, October 1). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. National Institutes of Health. Retrieved from [Link]

-

(n.d.). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Retrieved from [Link]

-

(n.d.). Synthesis, Characterization and invitro Anti- inflammatory activity of 1, 3, 4-Oxadiazole derivatives. Slideshare. Retrieved from [Link]

-

(n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. National Institutes of Health. Retrieved from [Link]

-

Bhat, K. I., Sufeera, K., & Kumar, P. C. S. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists. Retrieved from [Link]

- (n.d.). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.

- (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

-

(n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. National Institutes of Health. Retrieved from [Link]

-

(n.d.). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Retrieved from [Link]

-

(2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institutes of Health. Retrieved from [Link]

-

Sharma, R., Kumar, N., & Yaday, R. (n.d.). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews: Journal of Chemistry. Retrieved from [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rroij.com [rroij.com]

- 4. synergybioscience.com [synergybioscience.com]

- 5. Stability testing (pharmaceutical) - Wikipedia [en.wikipedia.org]

- 6. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. moglen.law.columbia.edu [moglen.law.columbia.edu]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. uomosul.edu.iq [uomosul.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. japsonline.com [japsonline.com]

- 15. www3.paho.org [www3.paho.org]

- 16. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 17. journalspub.com [journalspub.com]

- 18. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. jyoungpharm.org [jyoungpharm.org]

Mechanisms of Action for 3,5-Disubstituted 1,2,4-Oxadiazole Derivatives

An In-Depth Technical Guide to the

Introduction: The 1,2,4-Oxadiazole Scaffold as a Cornerstone in Modern Medicinal Chemistry

The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in the field of drug discovery. Its rigid, planar structure and capacity for hydrogen bonding make it an excellent bioisosteric replacement for amide and ester functionalities, a strategy that can enhance metabolic stability and improve pharmacokinetic profiles.[1][2] The 3,5-disubstituted variants, in particular, offer a versatile scaffold allowing for tailored modifications that can precisely interact with a wide array of biological targets. This has led to the development of derivatives with potent and diverse pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.[3][4][5][6]

This guide provides a comprehensive exploration of the core mechanisms through which these derivatives exert their therapeutic effects. Moving beyond a simple catalogue of activities, we will dissect the specific molecular pathways and enzymatic targets that are modulated by these compounds, grounding the discussion in experimental evidence and providing practical methodologies for further research.

Part 1: Anticancer Mechanisms of Action: A Multi-Pronged Assault on Malignancy

The development of novel anticancer agents is a primary focus for the application of 1,2,4-oxadiazole derivatives. Their efficacy stems from an ability to interfere with multiple hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and inflammation. The key mechanisms identified to date are predominantly centered on the inhibition of critical cellular enzymes and the disruption of oncogenic signaling pathways.

1.1. Targeted Enzyme Inhibition

Kinase Inhibition: Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a common driver of cancer. Several 3,5-disubstituted 1,2,4-oxadiazole derivatives have been identified as potent kinase inhibitors.

-

EGFR and c-Met Degradation: Certain derivatives have been shown to induce the concomitant degradation of both Epidermal Growth Factor Receptor (EGFR) and c-Met, two receptor tyrosine kinases implicated in non-small cell lung cancer (NSCLC) oncogenesis and the development of resistance to tyrosine kinase inhibitors (TKIs).[7] This dual-targeting approach offers a promising strategy to overcome TKI resistance. One such derivative, compound 48 from a 2019 study, demonstrated equipotent antiproliferative activity across five NSCLC cell lines with varying EGFR mutation statuses.[7]

-

BRAFV600E and p38α Inhibition: Hybrid molecules incorporating the 1,2,4-oxadiazole scaffold have been developed as dual inhibitors of the BRAFV600E mutant protein kinase and the p38α mitogen-activated protein kinase, both of which are key targets in melanoma and other cancers.[8]

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, triggering apoptosis and cell growth arrest. Hydroxamate and 2-aminobenzamide derivatives featuring a 1,2,4-oxadiazole linker have proven to be selective and potent HDAC1 inhibitors.[9][10]

Carbonic Anhydrase IX (CAIX) Inhibition: CAIX is a transmembrane enzyme overexpressed in many solid tumors, including colorectal cancer, and is involved in pH regulation and tumor progression. Sulfonamide-bearing 1,2,4-oxadiazole derivatives have been reported as effective CAIX inhibitors, demonstrating significant anti-proliferative activity against HCT-116 colorectal cancer cells.[4]

1.2. Induction of Apoptosis and Cell Cycle Arrest

Beyond direct enzyme inhibition, these derivatives can trigger programmed cell death (apoptosis) and halt the cell division cycle.

-

Apoptosis Induction: Studies on 1,3,4-oxadiazole derivatives (a related isomer) have shown they can induce apoptosis by causing mitochondrial membrane depolarization and subsequent activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[11] Similar pro-apoptotic effects have been observed for 1,2,4-oxadiazole analogues, which can trigger cell differentiation and growth arrest.[9]

-

Cell Cycle Arrest: The antiproliferative activity of some derivatives is directly linked to their ability to arrest the cell cycle. For example, the EGFR/c-Met degrading compound 48 was found to cause a G2/M phase arrest in NSCLC cells.[7]

Caption: EGFR/c-Met Degradation Pathway.

1.3. Quantitative Data Summary: Anticancer Activity

| Compound Type / Reference | Target / Cell Line | IC50 Value (µM) |

| 1,2,4-Oxadiazole-Sulfonamide[4] | HCT-116 (Colon) | 6.0 ± 3 |

| 1,2,4-Oxadiazole-Imidazopyridine[3] | MCF-7 (Breast) | 0.68 ± 0.03 |

| 1,2,4-Oxadiazole-Imidazopyridine[3] | A-549 (Lung) | 1.56 ± 0.061 |

| 5-Fluorouracil linked 1,2,4-Oxadiazole (7a)[12] | A549 (Lung) | 0.18 ± 0.019 |

| 5-Fluorouracil linked 1,2,4-Oxadiazole (7a)[12] | MCF-7 (Breast) | 0.76 ± 0.044 |

| EGFR/c-Met Degrader (48)[7] | H1975 (NSCLC) | ~0.2 - 0.6 |

| 1,2,4-Oxadiazole-Benzimidazole (14a-d)[10] | MCF-7, A549, A375 | 0.12 - 2.78 |

| 3,5-Disubstituted-1,2,4-Oxadiazole (3p)[13] | Prostate Cancer Cells | 0.01 (10 nM) |

1.4. Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Causality: The assay relies on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 3,5-disubstituted 1,2,4-oxadiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Part 2: Anti-inflammatory Mechanisms of Action

Chronic inflammation is a key factor in numerous diseases. 1,2,4-oxadiazole derivatives have emerged as potent anti-inflammatory agents, primarily by targeting the nuclear factor-kappa B (NF-κB) signaling pathway.

2.1. Inhibition of the NF-κB Signaling Pathway

NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the p65 subunit of NF-κB is phosphorylated, leading to its translocation into the nucleus where it initiates gene transcription.

Certain 1,2,4-oxadiazole derivatives have been shown to potently inhibit this pathway.[14] They act by blocking the phosphorylation of the p65 subunit, thereby preventing its nuclear translocation and subsequent activation of inflammatory gene expression.[14] This leads to a significant reduction in the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2).[14][15]

Caption: Inhibition of the NF-κB Signaling Pathway.

2.2. Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Causality: LPS stimulation of macrophage cells (like RAW 264.7) induces the expression of inducible nitric oxide synthase (iNOS), which produces large amounts of NO. The Griess reagent reacts with nitrite in an acidic environment to form a purple azo compound, the absorbance of which is proportional to the nitrite concentration.

Methodology:

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of the 1,2,4-oxadiazole derivatives for 1-2 hours before stimulation.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include control wells (cells only, cells + LPS, cells + known inhibitor).

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubation & Reading: Incubate at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Part 3: Neuroprotective Mechanisms of Action

The unique properties of the 1,2,4-oxadiazole scaffold have made it a valuable platform for developing agents to combat neurodegenerative disorders like Alzheimer's disease (AD). The mechanism is often multi-targeted, addressing several pathological aspects of the disease.[16][17]

3.1. Multi-Target Enzyme Inhibition for Alzheimer's Disease

-

Cholinesterase Inhibition: A key feature of AD is the decline in the neurotransmitter acetylcholine. Derivatives have been synthesized that show excellent inhibitory potential against Acetylcholinesterase (AChE) and, to a lesser extent, Butyrylcholinesterase (BuChE), with some compounds demonstrating potency greater than the standard drug Donepezil.[16][17]

-

Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are enzymes that degrade monoamine neurotransmitters and contribute to oxidative stress in the brain. Certain 1,2,4-oxadiazole derivatives have been identified as potent and selective inhibitors of MAO-B, an important target in AD and Parkinson's disease therapy.[1][17]

3.2. Modulation of Neuroprotective Signaling Pathways

Recent studies have identified a novel 1,2,4-oxadiazole derivative, FO-4-15, that provides neuroprotection by activating the metabotropic glutamate receptor 1 (mGluR1).[18] Activation of mGluR1 triggers the CaMKIIα/Fos signaling pathway. This cascade has been shown to significantly reduce Aβ accumulation, decrease Tau hyper-phosphorylation, and ameliorate synaptic impairments in a 3xTg mouse model of AD.[18]

Caption: Neuroprotective mGluR1/CaMKIIα Pathway.

3.3. Quantitative Data Summary: Neuroprotective Activity

| Compound Reference | Target | IC50 Value (µM) |

| Youssef et al. (2b)[17] | AChE | 0.0158 |

| Youssef et al. (2b)[17] | MAO-B | 74.68 |

| Youssef et al. (2c)[17] | AChE | 0.0195 |

| Youssef et al. (2c)[17] | MAO-B | 225.48 |

| Al-Ghorbani et al. (2b)[16] | AChE | 0.00098 |

| Al-Ghorbani et al. (2b)[16] | BuChE | 20.35 |

Part 4: Antimicrobial and Antifungal Mechanisms of Action

The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. 3,5-disubstituted 1,2,4-oxadiazoles have shown promise in this area, with distinct mechanisms against fungal and bacterial pathogens.

4.1. Antifungal - Succinate Dehydrogenase (SDH) Inhibition

Several novel 1,2,4-oxadiazole derivatives containing amide fragments have been designed as potent fungicides.[19] Their primary mechanism of action is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, a critical enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By binding to SDH, these compounds disrupt cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.[19][20]

4.2. Antibacterial Mechanisms

The antibacterial mechanisms are more varied.

-

Free Radical Generation: Nitrated 3,5-diaryl-1,2,4-oxadiazole derivatives have demonstrated notable activity, particularly against E. coli. The proposed mechanism involves the generation of free radicals, which can cause widespread damage to bacterial cells.[21][22]

-

Enzyme and Efflux Pump Inhibition: Other derivatives are thought to inhibit essential bacterial enzymes.[6] Furthermore, some have been shown to act as efflux pump inhibitors, preventing bacteria from expelling antibiotics and thus restoring susceptibility to existing drugs.[23]

Caption: Inhibition of Fungal Succinate Dehydrogenase (SDH).

4.3. Experimental Protocol: Antifungal Mycelial Growth Inhibition Test

This protocol determines the efficacy of a compound in inhibiting the vegetative growth of a fungus.

Causality: The protocol directly measures the radial growth of a fungal colony on a solid medium containing the test compound. A reduction in growth compared to a control indicates antifungal activity.

Methodology:

-

Medium Preparation: Prepare potato dextrose agar (PDA) and sterilize by autoclaving. While the agar is still molten (around 45-50°C), add the 1,2,4-oxadiazole derivative (dissolved in a solvent like DMSO) to achieve the desired final concentrations. Pour the mixture into sterile Petri dishes.

-

Fungal Inoculation: Using a sterile cork borer, cut a small disc (e.g., 5 mm diameter) from the edge of an actively growing fungal culture (e.g., Sclerotinia sclerotiorum).

-

Incubation: Place the fungal disc, mycelium-side down, in the center of the PDA plates containing the test compound and the control (PDA + DMSO).

-

Growth Measurement: Incubate the plates at the optimal temperature for the fungus (e.g., 25°C) for several days. Measure the diameter of the fungal colony daily until the colony in the control plate reaches the edge of the dish.

-

Inhibition Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

-

EC50 Determination: Plot the inhibition percentage against the compound concentration to determine the EC50 value (the concentration that causes 50% inhibition of growth).

Conclusion and Future Outlook

The 3,5-disubstituted 1,2,4-oxadiazole scaffold is a testament to the power of heterocyclic chemistry in modern drug development. Its derivatives act not through a single, universal mechanism, but via a diverse and nuanced set of interactions with key biological targets. From the targeted degradation of oncogenic proteins and the precise inhibition of inflammatory pathways to the multi-faceted modulation of neuroprotective cascades and the disruption of microbial machinery, these compounds demonstrate remarkable versatility.

The continued exploration of this scaffold, guided by a deep understanding of its mechanisms of action, holds immense promise. Future research will likely focus on optimizing subtype selectivity for enzyme targets, developing novel hybrids that combine multiple mechanisms, and refining pharmacokinetic properties to create the next generation of highly effective and safe therapeutic agents. The insights presented in this guide provide a solid foundation for these future endeavors, empowering researchers to rationally design and validate new derivatives for a wide range of clinical applications.

References

-

Title: Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates Source: Juniper Online Journal of Public Health URL: [Link]

-

Title: Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PubMed Central Source: National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies Source: ResearchGate URL: [Link]

-

Title: A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024 Source: ResearchGate URL: [Link]

-

Title: 1,2,4-Oxadiazole derivatives targeting EGFR and c-Met degradation in TKI resistant NSCLC Source: European Journal of Medicinal Chemistry URL: [Link]

-

Title: Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity | ACS Omega Source: ACS Omega URL: [Link]

-

Title: New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation Source: Journal of Nanobiotechnology URL: [Link]

-

Title: Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives - MDPI Source: Molecules URL: [Link]

-

Title: Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - NIH Source: National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives - SciELO Source: Journal of the Brazilian Chemical Society URL: [Link]

-

Title: Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review - PubMed Source: Current Organic Synthesis URL: [Link]

-

Title: Design and synthesis of new 1,2,4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors - NIH Source: National Center for Biotechnology Information URL: [Link]

-

Title: Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - PubMed Central Source: National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis of 3,5‐disubstituted‐1,2,4‐oxadiazoles by Baykov et al. - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Synthetic scheme of 3,5-disubstituted-1,2,4-oxadiazoles (3a–3i). - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PubMed Central Source: National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles - PubMed Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

-

Title: Synthesis and Biological Activity of a 3,5-Disubstituted-1,2,4-Oxadiazole Fungicide Containing 3-Pyrazole Group Source: Web of Proceedings URL: [Link]

-

Title: Design and Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazole Containing Retinoids from a Retinoic Acid Receptor Agonist - NIH Source: National Center for Biotechnology Information URL: [Link]

-

Title: Discovery of FO-4-15, a novel 1,2,4-oxadiazole derivative, ameliorates cognitive impairments in 3×Tg mice by activating the mGluR1/CaMKIIα pathway - PMC - PubMed Central Source: National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

-

Title: Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives Source: ResearchGate URL: [Link]

-

Title: A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

-

Title: New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity - MDPI Source: Molecules URL: [Link]

-

Title: Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - MDPI Source: Molecules URL: [Link]

-

Title: An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - MDPI Source: Molecules URL: [Link]

-

Title: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC - PubMed Central Source: National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles Source: BITS Pilani Institutional Repository URL: [Link]

-

Title: Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments - MDPI Source: Molecules URL: [Link]

-

Title: Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review Source: RSC Medicinal Chemistry URL: [Link]

-

Title: Design, Synthesis and Antifungal Activities of Novel 1,2,4-Oxadiazole Derivatives Containing Piperidine Source: ResearchGate URL: [Link]

-

Title: 1, 3, 4 oxadiazole derivative PTZ-Induced Neurodegeneration | JIR Source: Journal of Inflammation Research URL: [Link]

-

Title: A novel 1,2,4-oxadiazole derivative (wyc-7-20) | DDDT Source: Drug Design, Development and Therapy URL: [Link]

-

Title: Synthetic pathway of the 3,5‐disubstituted‐1,3,4‐oxadiazole derivatives (5a–h) Source: ResearchGate URL: [Link]

-

Title: Design, synthesis, and molecular docking of novel 3,5-disubstituted-1,3,4-oxadiazole derivatives as iNOS inhibitors - PubMed Source: Archiv der Pharmazie URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,2,4-Oxadiazole derivatives targeting EGFR and c-Met degradation in TKI resistant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and synthesis of new 1,2,4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and molecular docking of novel 3,5-disubstituted-1,3,4-oxadiazole derivatives as iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of FO-4-15, a novel 1,2,4-oxadiazole derivative, ameliorates cognitive impairments in 3×Tg mice by activating the mGluR1/CaMKIIα pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. scielo.br [scielo.br]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Potential Biological Targets of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole Derivatives

Introduction: The 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention from medicinal chemists.[1][2] Its value lies not only in its broad spectrum of biological activities but also in its role as a bioisostere for amide and ester functionalities. This substitution can enhance metabolic stability and improve pharmacokinetic profiles, making it a privileged scaffold in the design of novel therapeutics.[3] When coupled with a 3,4-dimethoxyphenyl moiety—a common pharmacophore in natural products and approved drugs known to confer metabolic stability and favorable target interactions—the resulting 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole core presents a promising framework for targeting a range of complex diseases.[3][4]

This technical guide provides an in-depth exploration of the key biological targets modulated by this chemical scaffold, focusing on its applications in oncology and the treatment of neurodegenerative disorders. We will delve into the mechanistic underpinnings of these interactions, provide detailed protocols for target validation, and analyze the pharmacophoric contributions of the core structure.

Part 1: Anticancer Activity and Modulation of Apoptotic Pathways

Derivatives of the 1,2,4-oxadiazole scaffold have consistently demonstrated potent antiproliferative effects across a variety of cancer cell lines. The primary mechanism appears to be the induction of apoptosis, or programmed cell death, a critical process that is often dysregulated in cancer.[2][5]

Target Class: Kinase Inhibition (EGFR/VEGFR-2)

Receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical regulators of cell proliferation, survival, and angiogenesis. Their aberrant activation is a hallmark of many cancers, making them prime therapeutic targets. Recent studies have identified 1,2,4-oxadiazole hybrids as potent dual inhibitors of both EGFR and VEGFR-2.[1]

Causality of Experimental Choices: The selection of EGFR and VEGFR-2 as targets is driven by their central role in cancer progression. A dual-inhibitor approach is therapeutically advantageous as it can simultaneously block tumor growth and the formation of new blood vessels that supply the tumor. The 3,4-dimethoxyphenyl group is hypothesized to occupy the hydrophobic pocket of the kinase ATP-binding site, a common feature exploited in kinase inhibitor design.

Signaling Pathway: EGFR/VEGFR-2 Inhibition

Caption: Dual inhibition of EGFR and VEGFR-2 by oxadiazole derivatives blocks pro-survival pathways.

Target: Caspase-3 Activation

Caspases are a family of cysteine proteases that act as the primary executioners of apoptosis. Caspase-3 is a key effector caspase; its activation leads to the cleavage of cellular substrates, resulting in the characteristic morphological changes of apoptosis. Studies have shown that 3-aryl-5-aryl-1,2,4-oxadiazoles are potent apoptosis inducers via the direct or indirect activation of caspase-3.[2][5][6]

Mechanistic Insights: These compounds often trigger the intrinsic apoptotic pathway. This involves increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9, which in turn activates caspase-3. Flow cytometry analysis reveals that these compounds can arrest the cell cycle, often in the G1 phase, preceding the onset of apoptosis.[2][5]

Experimental Workflow: Assessing Apoptosis Induction

Caption: A multi-assay workflow to validate the pro-apoptotic activity of oxadiazole compounds.

Part 2: Targeting Enzymes in Neurodegenerative Disease

The 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole scaffold is also a promising candidate for developing multi-target agents for neurodegenerative conditions like Alzheimer's and Parkinson's disease. This is achieved by simultaneously inhibiting key enzymes involved in neurotransmitter degradation.

Target: Monoamine Oxidase B (MAO-B)

Monoamine oxidase B is a mitochondrial flavoenzyme responsible for degrading monoaminergic neurotransmitters, most notably dopamine.[7] Inhibition of MAO-B increases dopamine levels in the brain, which is a cornerstone of symptomatic treatment for Parkinson's disease.[7] Furthermore, MAO-B activity produces hydrogen peroxide, a source of oxidative stress implicated in neuronal damage. Thus, its inhibition may also have neuroprotective effects.[8] 1,2,4-oxadiazole derivatives have been identified as potent and highly selective inhibitors of human MAO-B.[9][10]

Pharmacophoric Rationale: The 3-(phenyl)-1,2,4-oxadiazole core acts as the primary pharmacophore for MAO-B inhibition. The 3,4-dimethoxy substituents on the phenyl ring are proposed to engage in favorable interactions within the hydrophobic active site of the enzyme, contributing to both potency and selectivity over the MAO-A isoform.

Experimental Protocol: Fluorometric MAO-B Inhibition Assay

This protocol is a self-validating system for determining the inhibitory potential of test compounds against recombinant human MAO-B.

1. Reagent Preparation:

-

MAO-B Assay Buffer: 50 mM Sodium Phosphate, pH 7.4.

-

hMAO-B Enzyme: Reconstitute lyophilized recombinant human MAO-B in Assay Buffer to a stock solution. Further dilute in Assay Buffer to an optimal working concentration (empirically determined to ensure the reaction is in the linear range).

-

Test Compound (Inhibitor): Prepare a 10 mM stock solution in DMSO. Create a series of 10x final concentration dilutions in Assay Buffer.

-

Substrate (Tyramine): Prepare a stock solution in Assay Buffer.

-

Detection Mix: Prepare a working solution containing Horseradish Peroxidase (HRP) and a fluorescent probe (e.g., Amplex Red) in Assay Buffer.

-

Positive Control: Prepare a working solution of a known MAO-B inhibitor (e.g., Selegiline).

2. Assay Procedure (96-Well Plate Format):

-

Add 10 µL of the diluted test compound, positive control, or vehicle control (Assay Buffer with equivalent DMSO percentage) to the wells of a black, flat-bottom 96-well plate.

-

Add 50 µL of the hMAO-B enzyme working solution to each well.

-

Incubate the plate for 10-15 minutes at 37°C to allow for inhibitor-enzyme interaction.

-

Prepare the final Substrate Mix by combining the Tyramine stock and the Detection Mix.

-

Initiate the reaction by adding 40 µL of the Substrate Mix to each well.

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) at 37°C, taking readings every 1-2 minutes for 30-40 minutes.[4][8][11]

3. Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot percent inhibition versus log[inhibitor concentration] and fit the data to a dose-response curve to determine the IC₅₀ value.

Target: Acetylcholinesterase (AChE)

Acetylcholinesterase is the primary enzyme responsible for hydrolyzing the neurotransmitter acetylcholine in synaptic clefts, thereby terminating neuronal signals.[12] In Alzheimer's disease, the cholinergic system is compromised, and inhibiting AChE is a key therapeutic strategy to boost acetylcholine levels and improve cognitive function.[13] Oxadiazole derivatives have been identified as effective AChE inhibitors.[13][14]

Mechanism of Inhibition: Molecular docking studies suggest that oxadiazole derivatives interact with key residues in both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme.[13][15] The interaction is stabilized by a combination of hydrogen bonds and π-π stacking interactions. The 3,4-dimethoxyphenyl group likely contributes to hydrophobic interactions within the enzyme's active site gorge.

Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

This colorimetric assay provides a robust and high-throughput method for quantifying AChE inhibition.[12][13]

1. Reagent Preparation:

-

Phosphate Buffer: 0.1 M Sodium Phosphate, pH 8.0.

-

AChE Enzyme Solution: Prepare a working solution of AChE (e.g., from electric eel) in Phosphate Buffer. The final concentration should be optimized for the specific enzyme lot.

-

Test Compound (Inhibitor): Prepare a 10 mM stock solution in DMSO. Create a series of dilutions in Phosphate Buffer.

-

DTNB (Ellman's Reagent): Prepare a 10 mM solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) in Phosphate Buffer.

-

Substrate (ATChI): Prepare a 10 mM stock solution of acetylthiocholine iodide in deionized water. Prepare fresh daily.

2. Assay Procedure (96-Well Plate Format):

-

Plate Setup:

-

Test Wells: Add 25 µL of Phosphate Buffer + 25 µL of the diluted test compound.

-

Positive Control (100% Activity): Add 50 µL of Phosphate Buffer (with equivalent DMSO).

-

Blank (No Enzyme): Add 75 µL of Phosphate Buffer.

-

-

Enzyme Addition: Add 25 µL of the AChE enzyme solution to all wells except the blank.

-

DTNB Addition: Add 50 µL of the DTNB solution to all wells.

-

Pre-incubation: Incubate the plate for 5 minutes at room temperature.

-

Reaction Initiation: Add 25 µL of the ATChI substrate solution to all wells to bring the total volume to 150 µL.

-

Absorbance Measurement: Immediately place the plate in a microplate reader. Measure the absorbance at 412 nm kinetically, with readings every minute for 10-15 minutes.[12]

3. Data Analysis:

-

For each time point, subtract the absorbance of the blank from all other readings.

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Calculate the percent inhibition for each test compound concentration relative to the positive control.

-

Determine the IC₅₀ value by plotting percent inhibition versus log[inhibitor concentration].

Quantitative Data Summary

The following table summarizes representative inhibitory concentrations for oxadiazole derivatives against various targets, illustrating the potency of this scaffold.

| Compound Class | Target | IC₅₀ Value | Cancer Cell Line | Reference |

| 1,2,4-Oxadiazole Hybrid | EGFR | 28 - 45 nM | HT-29, A-549, etc. | [1] |

| 1,2,4-Oxadiazole Hybrid | VEGFR-2 | (Varies) | - | [1] |

| 3,5-Diaryl-1,2,4-oxadiazole | Apoptosis Induction | 0.19 - 5.13 µM | MCF-7, HCT-116 | [2] |

| 1,2,4-Oxadiazole Derivative | MAO-B | 0.036 µM | - | [9][10] |

| 1,3,4-Oxadiazole Derivative | AChE | 41.87 - 1580 µM | - | [13][14][15] |

Conclusion and Future Directions

The 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole scaffold represents a versatile and potent platform for the development of novel therapeutics. Its demonstrated ability to interact with key targets in oncology and neurodegeneration—including receptor tyrosine kinases, apoptotic regulators, and critical neurotransmitter-degrading enzymes—highlights its significant potential. The 3,4-dimethoxyphenyl moiety consistently contributes to enhanced metabolic stability and provides crucial hydrophobic and hydrogen-bonding interactions within target active sites.